molecular formula C17H17ClF3N3O B12738892 Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride CAS No. 124444-78-6

Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride

Cat. No.: B12738892
CAS No.: 124444-78-6
M. Wt: 371.8 g/mol
InChI Key: GPPOLZLTZJYUBU-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a pyridinylcarbonyl group and a trifluoromethylphenyl group, making it unique in its chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride typically involves multiple steps, including the formation of the piperazine ring, introduction of the pyridinylcarbonyl group, and the addition of the trifluoromethylphenyl group. Common reagents used in these reactions include pyridine derivatives, trifluoromethylbenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Piperazine derivatives are known for their pharmacological properties, and this compound may exhibit similar activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazine, 1-(3-pyridinylcarbonyl)-4-(4-(trifluoromethyl)phenyl)-, monohydrochloride include other piperazine derivatives with different substituents. Examples include:

  • Piperazine, 1-(2-pyridinylcarbonyl)-4-(4-methylphenyl)-
  • Piperazine, 1-(4-pyridinylcarbonyl)-4-(4-chlorophenyl)-

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

CAS No.

124444-78-6

Molecular Formula

C17H17ClF3N3O

Molecular Weight

371.8 g/mol

IUPAC Name

pyridin-3-yl-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C17H16F3N3O.ClH/c18-17(19,20)14-3-5-15(6-4-14)22-8-10-23(11-9-22)16(24)13-2-1-7-21-12-13;/h1-7,12H,8-11H2;1H

InChI Key

GPPOLZLTZJYUBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CN=CC=C3.Cl

Origin of Product

United States

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